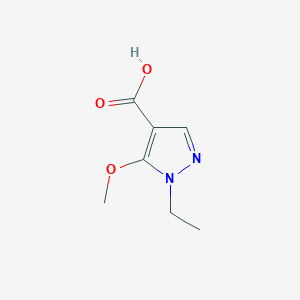
1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by methylation and carboxylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals[][3].
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of ethyl and methoxy groups in this compound imparts distinct properties that make it valuable for specific research and industrial purposes .
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
1-ethyl-5-methoxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3-9-6(12-2)5(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
HREWILOIMUACRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


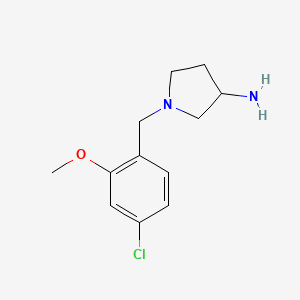
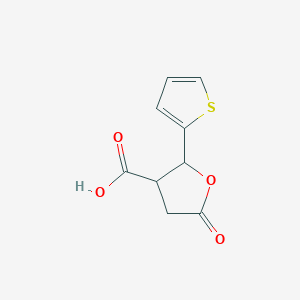
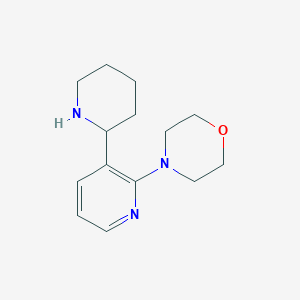
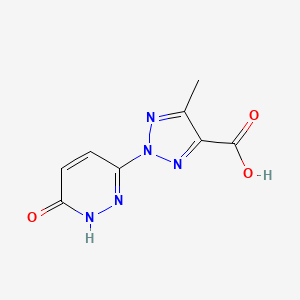
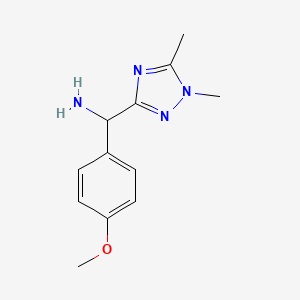
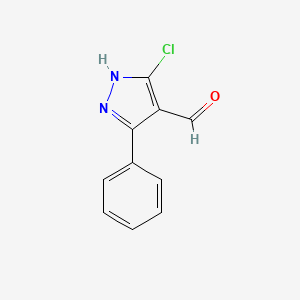

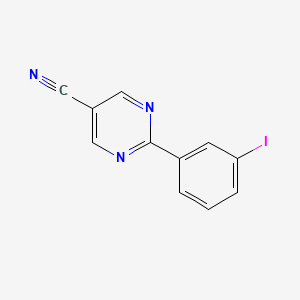
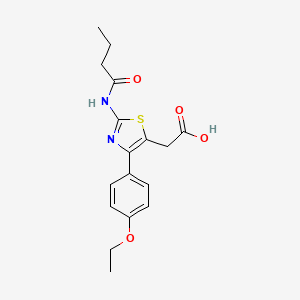
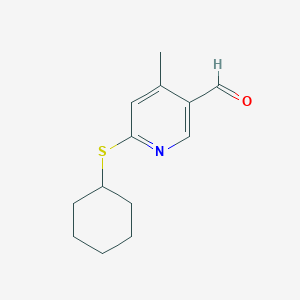
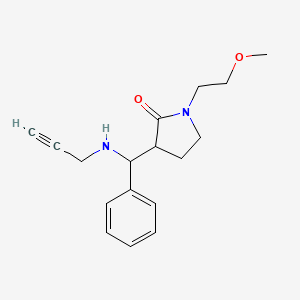
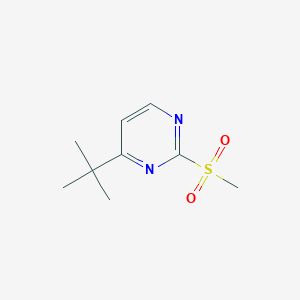
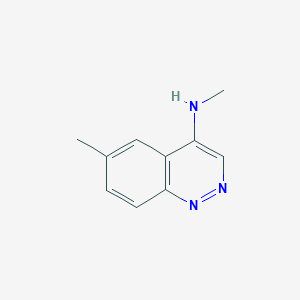
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)
